molecular formula C15H14N2O4 B2892397 N-[cyano(2,4-dimethoxyphenyl)methyl]furan-3-carboxamide CAS No. 1444370-09-5

N-[cyano(2,4-dimethoxyphenyl)methyl]furan-3-carboxamide

Cat. No.: B2892397
CAS No.: 1444370-09-5
M. Wt: 286.287
InChI Key: NLUUVOAQUMKORD-UHFFFAOYSA-N
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Description

N-[cyano(2,4-dimethoxyphenyl)methyl]furan-3-carboxamide is a chemical compound with a complex structure that includes a furan ring, a cyano group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyano(2,4-dimethoxyphenyl)methyl]furan-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the 2,4-dimethoxyphenylacetonitrile, which is then reacted with furan-3-carboxylic acid chloride under basic conditions to form the desired product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[cyano(2,4-dimethoxyphenyl)methyl]furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Sodium hydride or other strong bases in polar aprotic solvents.

Major Products

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: N-[amino(2,4-dimethoxyphenyl)methyl]furan-3-carboxamide.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-[cyano(2,4-dimethoxyphenyl)methyl]furan-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[cyano(2,4-dimethoxyphenyl)methyl]furan-3-carboxamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The furan ring may also participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N-[cyano(2,4-dimethoxyphenyl)methyl]furan-2-carboxamide: Similar structure but with the carboxamide group at the 2-position of the furan ring.

    N-[cyano(2,4-dimethoxyphenyl)methyl]thiophene-3-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

N-[cyano(2,4-dimethoxyphenyl)methyl]furan-3-carboxamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and binding properties. The presence of both the cyano and carboxamide groups provides multiple sites for interaction with biological targets, making it a versatile compound for research and development.

Properties

IUPAC Name

N-[cyano-(2,4-dimethoxyphenyl)methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-19-11-3-4-12(14(7-11)20-2)13(8-16)17-15(18)10-5-6-21-9-10/h3-7,9,13H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLUUVOAQUMKORD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(C#N)NC(=O)C2=COC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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